Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
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Description
Synthesis Analysis
The synthesis of related compounds involves a transition metal-free synthesis of β- (pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .Chemical Reactions Analysis
The chemical reactions involving this compound seem to involve base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C (sp3)–C (sp3) bonds . This leads to the formation of β- (pyridin-2-yl)-methyl ketones .Scientific Research Applications
Heterocyclic N-oxide Molecules in Synthesis and Medicine
Heterocyclic N-oxide derivatives, including pyridine-based compounds, have shown significant versatility in organic synthesis, catalysis, and medicinal applications. They are known for their roles in forming metal complexes, designing catalysts, and possessing biological activities such as anticancer, antibacterial, and anti-inflammatory properties. This highlights the potential for Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine and similar compounds in drug development and synthetic chemistry applications (Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
Pyridine and its derivatives are crucial in medicinal chemistry due to their biological activities and presence in numerous clinically used drugs. These compounds have been reported to exhibit a wide range of biological activities, indicating the potential medicinal applications of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. The versatility of pyridine derivatives in modern medicinal applications underscores their importance in drug discovery and development (Altaf et al., 2015).
Agrochemical Applications of Pyridine-based Compounds
The role of pyridine-based compounds in agrochemicals, such as fungicides, insecticides, and herbicides, emphasizes the potential of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in agricultural applications. These compounds' discovery often involves intermediate derivatization methods, highlighting a strategy for developing new agrochemicals that could include the compound of interest (Guan et al., 2016).
Synthesis and Functionalization Techniques
Functionalization of the pyridine scaffold using directed metalation or halogen/metal exchange presents a methodology relevant to modifying and enhancing the properties of pyridine-based compounds like Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. Such techniques offer pathways for creating derivatives with potential applications in various scientific fields, including medicinal chemistry and materials science (Manolikakes et al., 2013).
properties
IUPAC Name |
1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-2,4,6,11-12H,3,5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSTUWDAHPXEHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389942 |
Source
|
Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |
CAS RN |
202199-02-8 |
Source
|
Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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